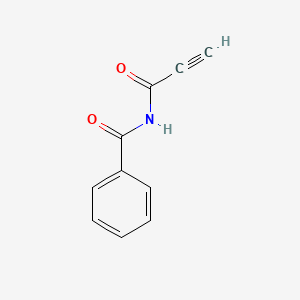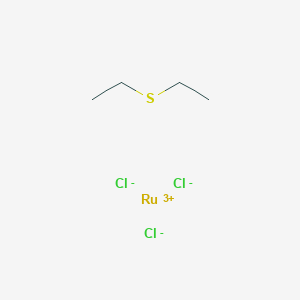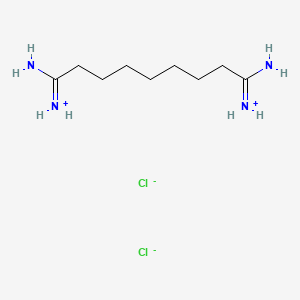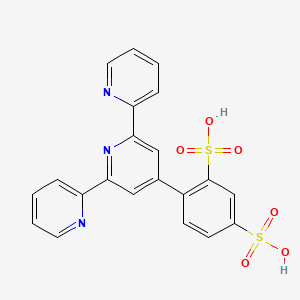
Di(12-hydroxyoleoyl) glycolyl titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(12-hydroxyoleoyl) glycolyl titanate is a titanate coupling agent known for its ability to enhance the properties of composite materials. These compounds are often used to improve the adhesion between inorganic fillers and organic polymers, making them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(12-hydroxyoleoyl) glycolyl titanate can be synthesized through a hydrothermal method. This involves reacting titanium tetraisopropoxide with 12-hydroxyoleic acid and glycolic acid under controlled conditions. The reaction typically takes place at elevated temperatures (110°C to 180°C) and pressures, resulting in the formation of the titanate compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The process can be optimized to produce high yields of the compound with desirable properties .
Analyse Des Réactions Chimiques
Types of Reactions
Di(12-hydroxyoleoyl) glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the titanate structure, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different titanate oxides, while substitution reactions can produce a variety of modified titanate compounds .
Applications De Recherche Scientifique
Di(12-hydroxyoleoyl) glycolyl titanate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of di(12-hydroxyoleoyl) glycolyl titanate involves its ability to form strong chemical bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing the adhesion and compatibility between different materials. The compound’s molecular targets include hydroxyl groups on the filler surface and functional groups on the polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl di(dodecyl benzenesulfonyl) titanate
- Isopropyl tri(dioctylphosphato) titanate
Uniqueness
Di(12-hydroxyoleoyl) glycolyl titanate stands out due to its specific combination of 12-hydroxyoleic acid and glycolic acid, which imparts unique properties such as enhanced biocompatibility and improved mechanical strength. This makes it particularly valuable in applications requiring both strong adhesion and compatibility with biological systems .
Propriétés
| 68443-47-0 | |
Formule moléculaire |
C38H72O9Ti |
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
2-hydroxyacetic acid;(Z)-12-hydroxyoctadec-9-enoic acid;titanium |
InChI |
InChI=1S/2C18H34O3.C2H4O3.Ti/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2(4)5;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3H,1H2,(H,4,5);/b2*12-9-;; |
Clé InChI |
UIWUZFAPNLNBHX-MEIQQRBCSA-N |
SMILES isomérique |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.C(O)C(=O)O.[Ti] |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(=O)O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)



![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

